molecular formula C30H30N2O7 B11084429 ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11084429
M. Wt: 530.6 g/mol
InChI Key: NYVMXVVWAPMGBG-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution reactions: Introduction of the 3,4-dimethoxyphenyl and ethoxycarbonylphenyl groups can be done through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives with various substitutions. For example:

Ethyl 4-[5-(3,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

ethyl 4-[[2-(3,4-dimethoxyphenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C30H30N2O7/c1-5-38-29(34)19-7-12-22(13-8-19)31-24-18-25(21-11-16-26(36-3)27(17-21)37-4)32(28(24)33)23-14-9-20(10-15-23)30(35)39-6-2/h7-18,25,31H,5-6H2,1-4H3

InChI Key

NYVMXVVWAPMGBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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